molecular formula C8H8N2O B1330249 4-Amino-2-methoxybenzonitrile CAS No. 7251-09-4

4-Amino-2-methoxybenzonitrile

Cat. No. B1330249
CAS RN: 7251-09-4
M. Wt: 148.16 g/mol
InChI Key: KTDRJLRJAHBQDQ-UHFFFAOYSA-N
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Description

4-Amino-2-methoxybenzonitrile is a chemical compound that is structurally related to various other compounds studied in the literature. While the specific compound of interest is not directly studied in the provided papers, there are several related compounds that offer insights into the potential characteristics and behaviors of 4-Amino-2-methoxybenzonitrile. For instance, 4-aminobenzonitrile (ABN) is a structurally similar compound that has been studied for its crystal structure and properties , .

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions and the use of various reagents. For example, the synthesis of 2-amino-4-(4-methoxyphenyl)-6-(piperidin-1-yl)pyridine-3,5-dicarbonitrile was achieved using malononitrile, 4-methoxybenzaldehyde, and piperidine as starting materials in a one-pot reaction at room temperature . Similarly, the synthesis of 4-amino-5-ethylsulfonyl-2-methoxybenzoic acid was performed starting from 4-amino-2-hydroxybenzoic acid, with several steps including methylation, thiocyanation, ethylation, and oxidation . These methods could potentially be adapted for the synthesis of 4-Amino-2-methoxybenzonitrile.

Molecular Structure Analysis

The molecular structure of related compounds has been analyzed using various spectroscopic techniques and theoretical calculations. For instance, the structure of 4-aminobenzonitrile was determined using X-ray diffraction, and the amino N atom was found to have a pyramidal character . Additionally, the molecular structure of a triazole derivative was optimized using density functional theory (DFT) . These studies provide a foundation for understanding the molecular structure of 4-Amino-2-methoxybenzonitrile.

Chemical Reactions Analysis

The chemical reactivity of related compounds has been explored through their interactions with various nucleophiles and reagents. For example, the chemical behavior of a pyrimidine derivative was investigated with primary and heterocyclic amines, leading to the formation of Schiff bases and other nitrogen heterocyclic compounds . These findings suggest that 4-Amino-2-methoxybenzonitrile may also participate in similar chemical reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been characterized using spectroscopic and computational methods. Vibrational investigations of 2-amino-4-methoxybenzothiazole were carried out with FTIR and FT-Raman, and its electronic structure was analyzed by UV-Visible and NMR spectroscopies . The thermosalient behavior of 4-aminobenzonitrile was studied through single-crystal diffraction during temperature changes . These studies provide insights into the potential properties of 4-Amino-2-methoxybenzonitrile, such as its vibrational modes, electronic transitions, and phase behavior.

Scientific Research Applications

Synthesis and Chemical Reactions

  • 4-Amino-2-methoxybenzonitrile serves as a starting material in the synthesis of various biologically active compounds, such as 2-amino-4-quinazolinone derivatives, which are obtained through a series of chemical reactions involving hydrolysis, condensation, and ring closure (Fray et al., 2006).
  • It is also utilized in the preparation of novel 4-aminoquinazoline derivatives, which have demonstrated potential anti-tumor activities (Li, 2015).

Corrosion Inhibition

  • Derivatives of 2-aminobenzene-1,3-dicarbonitriles, which include 4-amino-2-methoxybenzonitrile, have been studied as corrosion inhibitors for metals in acidic environments. These compounds exhibit significant inhibition efficiency, as demonstrated through weight loss and electrochemical methods (Verma et al., 2015).

Biological Activities

  • The compound has been used to synthesize binuclear bridged Cr(III) complexes, which display antimicrobial and antioxidant activities, and also exhibit DNA-binding properties (Govindharaju R et al., 2019).

Pharmaceutical Research

  • 4-Amino-2-methoxybenzonitrile derivatives have been explored in the context of synthesizing selective serotonin receptor agonists. These compounds have been used in a variety of in vivo and in vitro studies to investigate serotonin 2A receptor signaling (Rørsted et al., 2021).

Material Science

  • This compound has been incorporated into polymers displaying electrochromic properties, indicating potential applications in electrochromic devices. Such polymers exhibit color changes and high coloration efficiency upon electrochemical oxidation (Yang et al., 2014).

Safety and Hazards

According to the safety information provided by Sigma-Aldrich, 4-Amino-2-methoxybenzonitrile is classified under the GHS07 hazard pictogram. The compound carries the signal word “Warning” and has hazard statements H302, H315, H319, H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

4-amino-2-methoxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O/c1-11-8-4-7(10)3-2-6(8)5-9/h2-4H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTDRJLRJAHBQDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20283237
Record name 4-amino-2-methoxybenzonitrile
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-2-methoxybenzonitrile

CAS RN

7251-09-4
Record name 7251-09-4
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Record name 4-amino-2-methoxybenzonitrile
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Record name 4-Amino-2-methoxybenzonitrile
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Synthesis routes and methods I

Procedure details

2-Methoxy-4-nitro-benzonitrile (500 mg, 2.81 mmol) was suspended into 4 mL AcOH/EtOAc (1:1) and the resulting mixture was heated to 75° C. to give a clear solution. Fe powder (313 mg, 5.61 mmol, 325 Mesh) was added and the mixture was stirred for 30 min, after which additional Fe powder (313 mg, 5.61 mmol, 325 Mesh) was introduced. The mixture was stirred at 75° C. for an additonal 30 min, and then cooled to rt and filtered, eluting with EtOAc. The filtrate was concentrated in vacuo, re-dissolved in EtOAc, filtered (eluting with EtOAc) and concentrated. Purification was achieved by silica gel flash chromatography with 0 to 10% MeOH in CH2Cl2 to give compound 848A as a tan solid.
Quantity
500 mg
Type
reactant
Reaction Step One
Name
Quantity
313 mg
Type
catalyst
Reaction Step Two
Name
Quantity
313 mg
Type
catalyst
Reaction Step Three
Name
AcOH EtOAc
Quantity
4 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

2-Methoxy-4-nitrobenzonitrile (5.0 g) and iron powder (7.84 g) were suspended in ethanol (150 mL), and concentrated hydrochloric acid (35 mL) was added dropwise at room temperature. The reaction mixture was stirred at room temperature for 3 hr, neutralized with sodium hydrogen carbonate, and extracted with ethyl acetate. The extract was washed with saturated brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The residue was purified by silica gel column chromatography, and the obtained solid was washed with hexane to give the title compound as a red-brown solid (yield: 3.05 g, 73%).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
35 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
150 mL
Type
solvent
Reaction Step Four
Name
Quantity
7.84 g
Type
catalyst
Reaction Step Five
Yield
73%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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